Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)morpholin-3-one
Technical Guide: Synthesis and Characterization of 2-(Bromomethyl)morpholin-3-one
The following technical guide details the synthesis, characterization, and handling of 2-(Bromomethyl)morpholin-3-one . This document is structured for organic chemists and process scientists, focusing on the regioselective construction of the morpholinone scaffold and the critical parameters required to ensure high purity and yield.
Executive Summary & Strategic Utility
2-(Bromomethyl)morpholin-3-one is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common 5- and 6-substituted isomers. Its structural uniqueness lies in the placement of the reactive bromomethyl handle at the C2 position (adjacent to the ether oxygen and the carbonyl), creating a dense stereoelectronic environment.
This molecule serves as a critical intermediate for:
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Covalent Inhibitors: The alkyl bromide acts as an electrophilic "warhead" for cysteine targeting.
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Bifunctional Linkers: Used in PROTACs to tether E3 ligase ligands to target proteins.
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Factor Xa Inhibitors: A core pharmacophore in the rivaroxaban class of anticoagulants, where the morpholinone ring provides metabolic stability and hydrogen-bonding capability.
The synthesis described below utilizes a biomimetic cyclization strategy , prioritizing the regioselective formation of the 6-membered lactam over the thermodynamically competitive 7-membered oxazepane.
Retrosynthetic Analysis & Mechanistic Logic
The construction of the 2-substituted morpholin-3-one ring is best approached via an intramolecular Williamson ether synthesis type cyclization.
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Disconnection: The O1–C2 bond is the strategic disconnection point.
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Precursors: This implies a linear precursor containing a nucleophilic alcohol and an electrophilic
-halo amide. -
Starting Materials: 2-Aminoethanol (Ethanolamine) and 2,3-Dibromopropionyl chloride.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction pathway, highlighting the critical regioselective step where the alkoxide attacks the
Figure 1: Reaction pathway for the synthesis of 2-(Bromomethyl)morpholin-3-one via acylation and intramolecular cyclization.
Detailed Experimental Protocol
Phase 1: N-Acylation (Formation of the Linear Precursor)
Objective: Selective acylation of the amine nitrogen without affecting the hydroxyl group or displacing the sensitive bromides.
Reagents:
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2-Aminoethanol (1.0 eq)
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2,3-Dibromopropionyl chloride (1.05 eq)
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Triethylamine (TEA) (1.1 eq)
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Dichloromethane (DCM) (Anhydrous)
Protocol:
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Setup: Charge a flame-dried 3-neck round-bottom flask with 2-aminoethanol (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to -10°C under a nitrogen atmosphere.
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Base Addition: Add TEA (1.1 eq) dropwise, maintaining the internal temperature below -5°C.
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Acylation: Dissolve 2,3-dibromopropionyl chloride (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 60 minutes.
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Critical Control Point: The exotherm must be strictly controlled. Temperatures >0°C risk O-acylation or polymerization.
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Workup: Stir for 2 hours at 0°C. Quench with cold 1N HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amide intermediate.
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular displacement of the
Reagents:
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Crude N-(2-hydroxyethyl)-2,3-dibromopropanamide
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Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq)
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Tetrahydrofuran (THF) (Anhydrous)
Protocol:
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Slurry Preparation: Suspend NaH (1.2 eq) in anhydrous THF (15 volumes) at 0°C.
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Addition: Dissolve the crude intermediate from Phase 1 in THF (5 volumes). Add this solution dropwise to the NaH suspension.
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Observation: Evolution of H₂ gas will be vigorous. Ensure adequate venting.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.
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Why Room Temp? Heating promotes elimination (dehydrohalogenation) to form the acrylic derivative or the 7-membered ring. Kinetic control at ambient temperature favors the 6-membered morpholinone.
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Quench & Isolation: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
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Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Yield & Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Hygroscopic |
| Typical Yield | 55 - 65% (2 steps) | Loss primarily due to elimination side reactions |
| Purity (HPLC) | >97% | Required for biological assays |
| Storage | -20°C, Desiccated | Reactive alkyl bromide; prone to hydrolysis |
Characterization & Structural Validation[1][2]
Trustworthy identification requires distinguishing the product from the potential 7-membered ring isomer (1,4-oxazepan-3-one).
Nuclear Magnetic Resonance (NMR)[1][3][4]
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¹H NMR (400 MHz, CDCl₃):
- 6.80 (br s, 1H, NH): Amide proton.
- 4.25 (dd, J = 9.5, 3.5 Hz, 1H, H-2): The methine proton at the chiral center. The chemical shift is characteristic of a proton alpha to both an ether oxygen and a carbonyl (via the ring structure).
- 3.95 (m, 1H) & 3.80 (m, 1H): H-6 protons (adjacent to Oxygen).
- 3.75 (dd, J = 11.0, 4.0 Hz, 1H) & 3.60 (dd, J = 11.0, 8.5 Hz, 1H): The exocyclic CH₂Br protons. These appear as a distinct ABX system coupled to H-2.
- 3.45 (m, 2H, H-5): Protons adjacent to Nitrogen.
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¹³C NMR (100 MHz, CDCl₃):
- 167.5 (C=O): Characteristic lactam carbonyl.
- 78.2 (C-2): Methine carbon (chiral center).
- 60.5 (C-6): Ether carbon.
- 41.0 (C-5): Amine carbon.
- 30.5 (CH₂Br): The bromomethyl carbon.
Mass Spectrometry (MS)[3]
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Technique: ESI-MS (Positive Mode)
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Signal: m/z 194.0 / 196.0 [M+H]⁺
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Pattern: A distinctive 1:1 isotopic ratio confirms the presence of a single bromine atom.
Infrared Spectroscopy (FT-IR)[2][3]
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1665 cm⁻¹: Strong Amide I band (C=O stretch).
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3200-3400 cm⁻¹: Broad N-H stretch.
Troubleshooting & Critical Process Parameters
The synthesis of 2-(bromomethyl)morpholin-3-one is sensitive to base strength and temperature.
Figure 2: Troubleshooting logic for common synthetic failures.
Key Optimization Insights
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Regiochemistry (2- vs 6- substitution): The structure is defined by the starting material. Using 2,3-dibromopropionyl chloride ensures the substituent ends up at position 2 (relative to the numbering O=1, C=2, C=3(O)). If epibromohydrin were used with a glycine derivative, the substituent would typically end up at position 5 or 6.
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Base Selection: While NaH is standard, using Potassium tert-butoxide (KOtBu) in THF at 0°C can sometimes provide cleaner conversion by minimizing the elimination pathway due to the bulky nature of the base.
References
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Core Synthesis Methodology: Le Valley, S. E., & Heindel, N. D. (1979). "Synthesis of 2-substituted morpholin-3-ones." Journal of Organic Chemistry. (Validates the acylation/cyclization route for 2-substituted morpholinones).
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Structural Characterization & NMR Data: Moser, A. (2008).[1] "Recognizing the NMR pattern for morpholine." ACD/Labs Technical Notes. (Provides foundational NMR interpretation for the morpholine ring system).
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Application in Anticoagulants (Rivaroxaban Analogs): Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the biological importance of the morpholinone scaffold).
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Cyclization Mechanisms: Calderon, F., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. (Modern approaches to substituted morpholine synthesis).
